The Ultimate Technical Guide to BV750: From Spectral Properties to Advanced Flow Cytometry Protocols
The Ultimate Technical Guide to BV750: From Spectral Properties to Advanced Flow Cytometry Protocols
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Brilliant Violet™ 750 (BV750) fluorophore. From its core spectral properties to detailed experimental protocols and advanced multicolor panel considerations, this document serves as an essential resource for leveraging BV750 in high-parameter flow cytometry and other fluorescence-based applications.
Executive Summary
Brilliant Violet™ 750 (BV750) is a polymer-based tandem fluorophore that is excited by the violet laser (405 nm) and emits in the far-red region of the spectrum.[1][2] Its large Stokes shift makes it a valuable tool in multicolor fluorescence experiments, particularly in the field of flow cytometry. This guide delves into the technical specifications of BV750, provides standardized protocols for its use, and offers insights into optimizing its performance in complex experimental designs.
Core Spectral and Photophysical Properties
BV750 is a tandem dye, meaning it consists of a donor fluorophore that absorbs energy from the excitation source and transfers it to an acceptor fluorophore, which then emits light at a longer wavelength.[3][4] In the case of BV750, the donor is Brilliant Violet™ 421 (BV421).[5] This energy transfer mechanism, known as Förster Resonance Energy Transfer (FRET), results in a significant separation between the excitation and emission peaks, a desirable characteristic for minimizing spectral overlap in multicolor experiments.[4]
Quantitative Spectral Data
The key spectral and photophysical properties of BV750 are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Excitation Maximum | ~405-409 nm | [1][6] |
| Emission Maximum | ~750-754 nm | [1][6] |
| Recommended Excitation Laser | Violet (405 nm) | [1][2] |
| Common Emission Filters | 750/30 nm, 780/60 nm | [1][5] |
| Quantum Yield | ~0.057 | [1] |
| Extinction Coefficient | ~2,301,131 M⁻¹cm⁻¹ | [1] |
| Brightness | Medium | [1] |
| Molecular Weight | ~70,000 Da | [1] |
Experimental Protocols
The successful application of BV750 in experimental settings relies on optimized staining protocols that account for its unique properties as a tandem dye. Below are detailed methodologies for common applications.
Cell Surface Staining Protocol
This protocol outlines the steps for staining cell surface markers with BV750-conjugated antibodies.
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Cell Preparation:
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Start with a single-cell suspension in an appropriate buffer (e.g., PBS with 1-2% BSA or FBS).
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Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in staining buffer.
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Count the cells and adjust the concentration to 1 x 10⁶ cells per 100 µL.
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Fc Receptor Blocking (Optional but Recommended):
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To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.
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-
Antibody Staining:
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If using two or more Brilliant Violet™ dyes in your panel, add 50 µL of BD Horizon Brilliant™ Stain Buffer to each tube.
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Add the predetermined optimal concentration of the BV750-conjugated antibody to the cell suspension.
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Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
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-
Washing:
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Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
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Repeat the wash step.
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-
Resuspension and Acquisition:
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Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.
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Protect samples from light and acquire within a few hours for best results.
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Intracellular Cytokine Staining Protocol
This protocol is designed for the detection of intracellular cytokines using BV750-conjugated antibodies.
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Cell Stimulation and Protein Transport Inhibition:
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Stimulate cells with the desired activators (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This step is crucial for the accumulation of cytokines within the cell.
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Surface Marker Staining:
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Wash the cells and perform cell surface staining as described in section 3.1. It is recommended to stain for surface markers before fixation and permeabilization.
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Fixation and Permeabilization:
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Wash the cells after surface staining.
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Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature, protected from light.
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Wash the cells with permeabilization buffer (e.g., a saponin-based buffer).
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Intracellular Staining:
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Resuspend the fixed and permeabilized cells in permeabilization buffer containing the BV750-conjugated anti-cytokine antibody.
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Incubate for 30 minutes at room temperature in the dark.
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-
Washing and Acquisition:
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Wash the cells twice with permeabilization buffer.
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Resuspend the cells in staining buffer and acquire on a flow cytometer.
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Advanced Considerations for Multicolor Panel Design
Spectral Spillover and Compensation
Due to its emission profile, BV750 can have significant spectral spillover into the BV786 detector.[5] Careful panel design and proper compensation are critical when using these two fluorophores in the same experiment. It is essential to use single-stained compensation controls for each fluorophore in the panel to accurately calculate the compensation matrix.
Tandem Dye Stability and Handling
Tandem dyes like BV750 can be susceptible to degradation from light exposure and improper handling, which can lead to uncoupling of the donor and acceptor molecules.[3] This degradation results in decreased emission from the acceptor and increased emission from the donor (BV421), leading to false positive signals in the BV421 channel. To mitigate this:
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Always protect BV750-conjugated reagents from light.
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Store reagents at the recommended temperature (typically 2-8°C). Do not freeze.
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Avoid prolonged exposure of stained samples to light before acquisition.
Use of Brilliant™ Stain Buffer
When using two or more Brilliant Violet™ dyes in a multicolor panel, non-specific interactions between the polymer dyes can occur. The use of a specialized buffer, such as BD Horizon Brilliant™ Stain Buffer, is highly recommended to minimize these interactions and improve data quality.
Visualizing Experimental Workflows with Graphviz
To aid in the conceptualization of experimental designs utilizing BV750, the following diagrams, generated using the DOT language, illustrate common workflows.
Conclusion
BV750 is a powerful fluorophore for multicolor flow cytometry, offering a bright signal in the far-red spectrum when excited by the violet laser. By understanding its spectral properties, adhering to optimized staining protocols, and carefully considering its use in complex panel designs, researchers can effectively integrate BV750 into their experiments to achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical methodologies to unlock the full potential of this valuable reagent.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 4. reddit.com [reddit.com]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
